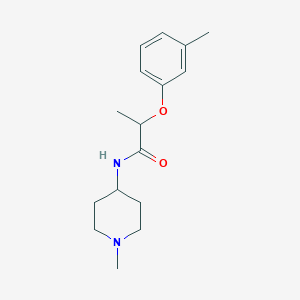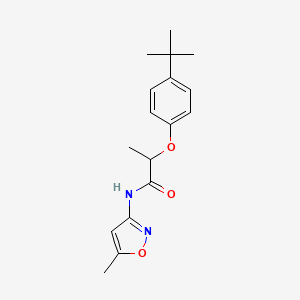
2-(3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
Vue d'ensemble
Description
2-(3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a chemical compound that is commonly referred to as MPP. It is a synthetic compound that has been extensively studied for its potential use in scientific research. MPP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
MPP acts as a potent inhibitor of the reuptake of certain neurotransmitters, including dopamine and norepinephrine. This mechanism of action has been found to be responsible for many of the biochemical and physiological effects of MPP.
Biochemical and Physiological Effects:
MPP has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and attention. MPP has also been found to increase heart rate and blood pressure, as well as cause vasoconstriction.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of neurotransmitter reuptake, making it a useful tool for studying the function of these neurotransmitters. However, MPP also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several potential future directions for research on MPP. One area of interest is the development of new drugs that target neurotransmitter reuptake, based on the mechanism of action of MPP. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPP, as well as its potential uses in the treatment of various neurological disorders.
Applications De Recherche Scientifique
MPP has been widely studied for its potential use in scientific research. It has been found to have a variety of applications, including as a tool for studying the function of certain neurotransmitters in the brain. MPP has also been used to study the effects of various drugs on the central nervous system.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-5-4-6-15(11-12)20-13(2)16(19)17-14-7-9-18(3)10-8-14/h4-6,11,13-14H,7-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPZROHPRPUEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,6-difluorobenzamide](/img/structure/B4432966.png)
![N-[1-(4-methylphenyl)ethyl]nicotinamide](/img/structure/B4432985.png)
![1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432988.png)



![5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4433018.png)

![1-benzoyl-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4433027.png)
![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4433032.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4433047.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-propylpiperazine](/img/structure/B4433063.png)
![N-[1-(4-sec-butylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4433070.png)